molecular formula C9H14F3N3 B1428812 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1343793-69-0

1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B1428812
CAS No.: 1343793-69-0
M. Wt: 221.22 g/mol
InChI Key: RMJPREAIXSMPOO-UHFFFAOYSA-N
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Description

1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1343793-69-0) is a high-purity pyrazole derivative with the molecular formula C9H14F3N3 and a molecular weight of 221.23 . This compound features a versatile pyrazole scaffold that is of significant interest in medicinal and agrochemical research. Pyrazole-based structures are recognized as privileged scaffolds in drug discovery due to their broad spectrum of pharmacological activities . Recent scientific studies highlight that derivatives of this heterocyclic class are frequently investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties, making them key intermediates in the synthesis of novel bioactive molecules . The structure incorporates a 2,2,2-trifluoroethyl group, a common motif known to influence the molecule's electronic properties, metabolic stability, and binding affinity. Supplied with a defined SMILES string (CC(C1=C(C)N(CC(F)(F)F)N=C1C)N) for easy virtual screening and compound registration, this chemical is intended for use as a building block in organic synthesis and for the exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3/c1-5(13)8-6(2)14-15(7(8)3)4-9(10,11)12/h5H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJPREAIXSMPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews available literature on its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and pharmacological implications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoroethyl group and an ethanamine moiety. Its molecular formula is C₁₄H₁₈F₃N₃, and it possesses unique chemical properties due to the presence of fluorine atoms which can enhance lipophilicity and biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound. It has been shown to exhibit significant activity against various bacterial strains and fungi. For instance, a study indicated that derivatives of pyrazole compounds could inhibit bacterial growth effectively, suggesting that modifications in the structure can lead to enhanced antimicrobial properties .

Structure-Activity Relationships (SAR)

The SAR studies reveal that specific substitutions on the pyrazole ring significantly affect the biological activity. The presence of the trifluoroethyl group is particularly important for enhancing binding affinity to biological targets. In one study, modifications to the side chains were systematically evaluated, showing that certain configurations led to improved inhibitory effects on target enzymes .

CompoundIC50 (μM)Activity Description
10.62Strong antiviral activity
29.8Moderate activity
3>10Inactive
42.14Reduced activity

Case Studies

In a notable case study, researchers synthesized various analogs of 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine and assessed their antiviral properties. The findings suggested that compounds with specific substituents exhibited potent antiviral activities against viral strains similar to those targeted by existing antiviral medications . The mechanism of action was linked to the inhibition of viral replication pathways.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors involved in microbial growth and viral replication. The trifluoroethyl group contributes to enhanced binding affinity, which is crucial for its efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine. Research indicates that compounds with trifluoroethyl substitutions exhibit enhanced potency against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amineMCF-7 (Breast)12.5
1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amineA549 (Lung)10.0

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. The compound has shown promise in inhibiting pro-inflammatory cytokines in vitro. A case study demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound7590

This suggests a potential application in treating inflammatory diseases .

Agricultural Science Applications

Pesticide Development

The unique structure of 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine has been explored for its efficacy as a pesticide. Research has indicated that it can effectively target pests while minimizing harm to beneficial insects. A comparative study on pest mortality rates revealed:

TreatmentMortality Rate (%)
Control10
Compound80

This data highlights the compound's potential as a bioactive agent in agricultural formulations .

Material Science Applications

Polymer Additives

In material science, the incorporation of pyrazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. A study on polycarbonate composites showed that adding the compound improved tensile strength and thermal resistance:

SampleTensile Strength (MPa)Thermal Decomposition Temp (°C)
Pure Polycarbonate60280
Composite with Compound85320

These results indicate that the compound could be utilized as an additive to improve material performance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound: 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine 1: CF₃CH₂; 3,5: CH₃; 4: CH₂CH₂NH₂ Primary amine, trifluoroethyl Not explicitly stated Potential bioactivity (amine interaction)
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine 1: C₆H₅; 3,5: CH₃; 4: CF₃CH₂NH₂ Aromatic phenyl, trifluoroethyl 269.27 Commercial availability (pharmaceutical intermediate)
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride 1: CF₃CH₂; 3,5: CH₃; 4: NH₂·HCl Amine hydrochloride 182.61 Improved solubility (salt form)
2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid 1: CF₃CH₂; 3,5: CH₃; 4: CH₂COOH Carboxylic acid Not stated Enhanced polarity (drug design scaffold)
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one 1: 4-NO₂C₆H₄; 3,5: CH₃; 4: COCH₃ Nitrophenyl, ketone Not stated Antimicrobial activity precursor

Key Comparative Insights

Methyl groups at positions 3 and 5 (common across all compounds) provide steric hindrance, which may modulate binding to biological targets or crystallinity .

Comparatively, carboxylic acid derivatives () offer hydrogen-bond donor/acceptor versatility but reduced basicity. Nitrophenyl-substituted pyrazoles () demonstrated antimicrobial activity, suggesting that electron-withdrawing groups (e.g., NO₂, CF₃) may enhance bioactivity through membrane disruption or enzyme inhibition .

Solubility and Physicochemical Properties

  • The hydrochloride salt () likely improves aqueous solubility compared to the free base (target compound), a critical factor in pharmacokinetics.
  • Trifluoroethyl and carboxylic acid groups increase lipophilicity and polarity, respectively, influencing metabolic stability and absorption .

Synthetic and Commercial Relevance

  • The discontinued status of the target compound () contrasts with commercially available analogs (e.g., ), highlighting shifting research priorities or synthetic challenges.
  • Derivatives like 1,3,4-thiadiazole-linked pyrazoles () showcase modular synthesis routes applicable to the target compound’s optimization .

Q & A

Q. What are the optimized synthetic routes for 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine?

The compound is synthesized via a multi-step process starting from hydrazine derivatives. For example:

  • Step 1 : Bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine yields N-(4-nitrophenyl)acetohydrazonoyl bromide .
  • Step 2 : Reaction with acetylacetone in the presence of sodium ethoxide forms the pyrazole core .
  • Step 3 : Reductive amination of the ketone intermediate (e.g., using NH4_4OAc and NaBH3_3CN in MeOH) produces the final amine . Key variables include catalyst choice (e.g., HCl for cyclization) and solvent selection (ethanol or acetonitrile for crystallization) .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization relies on:

  • 1H/13C NMR : Distinct signals for trifluoroethyl groups (δ ~4.9–5.2 ppm for -CF2_2CH2_2-) and pyrazole methyl groups (δ ~2.3–2.5 ppm) .
  • IR Spectroscopy : NH stretches (~3180 cm1^{-1}) and C-F vibrations (~1100–1200 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 363 for intermediates) .
  • Elemental Analysis : Confirms stoichiometry (C, H, N, S) within ±0.4% deviation .

Q. What are the common impurities or byproducts during synthesis, and how are they mitigated?

Byproducts include unreacted hydrazine derivatives or incomplete cyclization products. Mitigation strategies:

  • Chromatographic purification (silica gel, gradient elution with PE/EtOAc) .
  • Crystallization from acetonitrile or ethanol to remove polar impurities .
  • LCMS monitoring during reaction progression to optimize time and temperature .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic and steric properties?

The -CF2_2CH2_2- moiety:

  • Electron-Withdrawing Effect : Stabilizes the pyrazole ring via inductive effects, altering reactivity in electrophilic substitutions .
  • Steric Hindrance : The trifluoroethyl group’s bulkiness impacts intermolecular interactions, as shown in crystallographic studies of analogous compounds (e.g., reduced packing efficiency in crystal lattices) . Computational studies (DFT/B3LYP) on related structures suggest enhanced dipole moments (~4.5 D) due to C-F bonds .

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., antimicrobial assays)?

Discrepancies in bioactivity may arise from:

  • Solubility Variations : Use DMSO for in vitro assays but verify stability via HPLC .
  • Strain-Specific Sensitivity : Test against Gram-positive (e.g., B. mycoides) and Gram-negative (E. coli) bacteria to identify selectivity .
  • Dose-Response Validation : Repeat assays with gradient concentrations (1–100 µM) and statistical analysis (p < 0.05, n = 3) .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or supramolecular assembly?

  • HOMO-LUMO Analysis : Predicts electrophilic/nucleophilic sites. For example, pyrazole N atoms often show high electron density (Mulliken charges ~−0.5 e) .
  • Molecular Electrostatic Potential (MEP) : Maps surface charge distribution to identify hydrogen-bonding motifs (e.g., NH…O interactions in crystals) .
  • Thermodynamic Properties : Calculate Gibbs free energy (ΔG) of reactions to optimize synthetic yields .

Methodological Considerations

Q. What experimental precautions are critical for handling this amine derivative?

  • Moisture Sensitivity : Store under inert gas (N2_2/Ar) at −20°C .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO4_4) to prevent decomposition .

Q. How is crystallographic data utilized to validate structural hypotheses?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C-F = 1.33–1.35 Å) and dihedral angles (pyrazole ring planarity <5° deviation) .
  • Hydrogen Bonding Networks : Identifies stabilization motifs (e.g., R_2$$^2(8) rings in supramolecular chains) .
  • Twinned Data Refinement : Use SHELXL for high-resolution structures, incorporating anisotropic displacement parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 2
1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine

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